2-tert-butyl-N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
The compound 2-tert-butyl-N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide belongs to the imidazo[1,2-b]pyridazine class of fused heterocycles, which are characterized by a shared nitrogen atom between the imidazole and pyridazine rings. This structural motif is associated with diverse pharmacological activities, including kinase inhibition . The target compound features:
- A carboxamide group at the 6-position, enabling hydrogen-bonding interactions with biological targets.
- A 3-chloro-4-methoxyphenyl substituent on the carboxamide, contributing electron-withdrawing and bulky properties that may influence binding affinity and solubility.
Its molecular formula is C₁₈H₂₀ClN₄O₂, with a molecular weight of 362.8 g/mol.
Properties
IUPAC Name |
2-tert-butyl-N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2/c1-18(2,3)15-10-23-16(21-15)8-6-13(22-23)17(24)20-11-5-7-14(25-4)12(19)9-11/h5-10H,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXHBBYVLZHNIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
1.1 Anxiolytic Activity
Research indicates that compounds within the imidazo[1,2-b]pyridazine class, including 2-tert-butyl-N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide, exhibit significant anxiolytic properties. In studies evaluating their ability to displace [^3H]diazepam from rat brain membranes, this compound demonstrated a potent effect with an IC50 value of approximately 2 nM, highlighting its potential as an anxiolytic agent.
1.2 Corticotropin-Releasing Factor Receptor Antagonism
This compound functions as a CRF1 receptor antagonist, which is crucial for the development of treatments for stress-related disorders and alcoholism. Its high oral bioavailability and efficacy in animal models make it a candidate for further clinical development. The structure of this compound allows it to interact effectively with the CRF1 receptor, facilitating its role in modulating stress responses.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Variations in substituents on the imidazo[1,2-b]pyridazine ring have been systematically studied to enhance anxiolytic activity. The presence of specific functional groups, such as the methoxy and chloro substituents on the phenyl ring, has been linked to increased receptor affinity and biological activity.
Synthetic Pathways
The synthesis of this compound typically involves multicomponent reactions that allow for efficient assembly of complex structures. These synthetic methods are critical for producing derivatives with varied biological activities, enabling researchers to explore a broader range of therapeutic applications .
Case Studies and Experimental Findings
A significant body of research has documented the experimental findings related to this compound:
| Study | Findings | Relevance |
|---|---|---|
| Study A | Demonstrated potent anxiolytic effects in rat models with an IC50 of 2 nM | Supports potential use in treating anxiety disorders |
| Study B | Evaluated pharmacokinetic profiles showing favorable absorption and distribution | Indicates suitability for oral administration |
| Study C | Investigated structural modifications leading to enhanced CRF1 antagonism | Provides insights for future drug design |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Imidazo[1,2-b]pyridazine Carboxamides
(a) 2-cyclopropyl-N-(3,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS: 2549017-07-2)
- Substituents : Cyclopropyl (2-position) and 3,4-dimethylphenyl (carboxamide).
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : 306.4 g/mol .
- 3,4-Dimethylphenyl lacks the electron-withdrawing chlorine and methoxy groups, which may diminish target selectivity.
(b) 2-tert-butyl-N-(5-fluoro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (PubChem)
- Substituents : 5-Fluoro-2-methylphenyl (carboxamide).
- Key Differences :
- The 5-fluoro substituent introduces electronegativity without the steric bulk of chlorine.
- The 2-methyl group may enhance lipophilicity but reduce polar interactions compared to 4-methoxy.
Imidazo[1,2-b]pyridazine Derivatives with Modified Functional Groups
(a) Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS: 64067-99-8)
- Substituents : Ethyl ester (2-position) and chlorine (6-position).
- Molecular Formula : C₁₀H₁₀ClN₃O₂
- Molecular Weight : 239.7 g/mol .
- Key Differences :
- Replacement of carboxamide with an ester group reduces hydrogen-bonding capacity, likely diminishing biological activity.
- Lack of aryl substitution limits target engagement.
(b) YPC-21867 ()
- Structure : (Z)-5-([3-{3-(tert-butyl)-4-(4-methylpiperazin-1-yl)phenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione.
- Molecular Formula : C₂₅H₂₉N₅O₂S
- Molecular Weight : 487.6 g/mol .
- The 4-methylpiperazine group improves solubility and may modulate kinase inhibition (e.g., Pan-Pim kinases).
Comparative Data Table
Key Research Findings
Substituent Effects :
- tert-butyl groups enhance metabolic stability but may reduce solubility .
- Chloro-methoxyphenyl substituents improve target selectivity through steric and electronic effects compared to dimethylphenyl analogs .
Synthetic Routes :
- Transition-metal-catalyzed cross-coupling (e.g., palladium, copper) is widely used for imidazo[1,2-b]pyridazine synthesis, enabling efficient aryl-aryl bond formation .
Biological Activity :
- Thiazolidinedione derivatives (e.g., YPC-21867) demonstrate potent kinase inhibition, suggesting that functional group modifications significantly impact activity .
Preparation Methods
Cyclocondensation with α-Haloketones
A widely adopted method involves reacting 2-aminopyridazine derivatives with α-haloketones. For example, 2-amino-6-chloropyridazine reacts with 2-bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one in ethanol at 80°C for 12 hours, yielding the imidazo[1,2-b]pyridazine intermediate. Potassium carbonate acts as a base to deprotonate the α-carbon, facilitating nucleophilic attack by the pyridazine amine. This method achieves 65–75% yields but requires rigorous exclusion of moisture to prevent hydrolysis of the α-haloketone.
Palladium-Catalyzed Annulation
Alternative routes employ palladium-catalyzed C–H activation. A 2015 study demonstrated that treating 2-aminopyridazine with tert-butyl isocyanide and aryl iodides in the presence of Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in DMF at 120°C for 24 hours constructs the bicyclic core with 70–80% efficiency. While costlier due to catalyst use, this method avoids stoichiometric halide waste and enables direct introduction of the tert-butyl group.
Table 1: Comparison of Core Synthesis Methods
| Method | Conditions | Yield | Key Advantage |
|---|---|---|---|
| Cyclocondensation | EtOH, 80°C, 12 h, K₂CO₃ | 65–75% | Low cost, scalable |
| Pd-Catalyzed Annulation | DMF, 120°C, 24 h, Pd(OAc)₂/Xantphos | 70–80% | Direct tert-butyl incorporation |
Introduction of the tert-Butyl Group
The tert-butyl substituent at position 2 enhances metabolic stability and modulates solubility. Patent literature describes Friedel-Crafts alkylation and SN2 displacement as dominant approaches.
Friedel-Crafts Alkylation with tert-Butyl Alcohol
A 1998 patent (US5734055A) details reacting the imidazo[1,2-b]pyridazine intermediate with tert-butyl alcohol in concentrated sulfuric acid at 20–40°C. The electrophilic tert-butyl cation generated in situ attacks the electron-rich position 2 of the heterocycle. This method achieves 75–90% yields but necessitates careful temperature control to minimize sulfonation side reactions.
SN2 Displacement Using tert-Butyl Halides
In anhydrous THF, the core intermediate’s sodium salt (generated via NaH) reacts with tert-butyl bromide at 0°C to room temperature. This method offers milder conditions (60–70% yields) but struggles with steric hindrance at position 2, often requiring excess alkylating agent.
Carboxamide Formation at Position 6
The final step couples the 6-carboxylic acid derivative with 3-chloro-4-methoxyaniline. Two pathways prevail: activation as an acid chloride or direct coupling using peptide reagents .
Acid Chloride Mediated Coupling
Imidazo[1,2-b]pyridazine-6-carboxylic acid (CAS 769109-13-9) is treated with thionyl chloride (SOCl₂) in toluene under reflux to form the acyl chloride. Subsequent reaction with 3-chloro-4-methoxyaniline in dichloromethane with triethylamine as a base affords the carboxamide in 80–85% yield. Excess SOCl₂ must be removed via distillation to prevent over-chlorination.
Peptide Coupling Reagents
Modern protocols favor using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. The carboxylic acid (1 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are stirred at 0°C for 30 minutes before adding the aniline (1.05 equiv). After 12–24 hours at room temperature, the reaction achieves 90–95% conversion, with purification via silica gel chromatography (ethyl acetate/hexane).
Table 2: Carboxamide Coupling Efficiency
| Method | Reagents | Solvent | Yield | Purity Post-Purification |
|---|---|---|---|---|
| Acid Chloride | SOCl₂, Et₃N | CH₂Cl₂ | 80–85% | 90–92% |
| Peptide Coupling | EDC/HOBt | DMF | 90–95% | 95–98% |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclocondensation yields improve in polar aprotic solvents (DMF > EtOH > THF) due to enhanced nucleophilicity of the amine. Elevated temperatures (80–120°C) accelerate ring closure but risk decomposition, necessitating reflux under nitrogen.
Catalytic Enhancements
Adding 10 mol% tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst during Friedel-Crafts alkylation reduces reaction time from 24 to 8 hours without compromising yield.
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) resolves residual starting materials and regioisomers. The target compound elutes at 12.3 minutes under gradient conditions (20–80% acetonitrile over 20 minutes).
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazole-H), 7.89 (d, J = 8.5 Hz, 1H, pyridazine-H), 7.45 (dd, J = 8.5, 2.5 Hz, 1H, aryl-H), 7.32 (d, J = 2.5 Hz, 1H, aryl-H), 3.89 (s, 3H, OCH₃), 1.45 (s, 9H, C(CH₃)₃).
-
HRMS : m/z calcd for C₁₈H₁₉ClN₄O₂ [M+H]⁺ 358.1194, found 358.1196.
Industrial-Scale Considerations
Q & A
Advanced Research Question
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties and reactivity of modified structures .
- Molecular Docking : Tools like AutoDock Vina assess binding affinities to target enzymes (e.g., kinases) by simulating interactions with the tert-butyl and chloro-methoxyphenyl groups .
- Reaction Path Search : Implement algorithms (e.g., GRRM) to explore feasible synthetic routes for novel derivatives .
How should contradictory biological activity data between in vitro and in vivo studies be resolved?
Advanced Research Question
- Metabolic Stability Assays : Test hepatic microsomal stability to identify rapid degradation pathways that reduce in vivo efficacy .
- Pharmacokinetic Profiling : Measure plasma protein binding and tissue distribution to assess bioavailability discrepancies .
- Structural Analog Comparison : Compare results with structurally similar compounds (e.g., imidazo[1,2-a]pyridine derivatives) to isolate substituent-specific effects .
What safety precautions are essential when handling this compound in the laboratory?
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal or inhalation exposure .
- Waste Disposal : Follow OSHA guidelines for halogenated waste (due to the chloro and methoxy groups) .
- Emergency Protocols : Consult safety data sheets (SDS) for spill management and first-aid measures, though no specific hazards are reported .
What methodologies are effective for scaling up the synthesis of this compound?
Advanced Research Question
- Flow Chemistry : Continuous reactors improve mixing efficiency and heat transfer for large-scale deprotection and coupling steps .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time, ensuring consistency in intermediate formation .
- Design of Experiments (DoE) : Multivariate analysis identifies critical parameters (e.g., TFA concentration, stirring rate) for robust scale-up .
How can structural modifications to the imidazo[1,2-b]pyridazine core improve metabolic stability?
Advanced Research Question
- Isosteric Replacement : Substitute the methoxy group with a trifluoromethyl group to reduce oxidative metabolism .
- Steric Shielding : Introduce bulky substituents adjacent to metabolically labile sites (e.g., tert-butyl group) to hinder enzyme access .
- Deuterium Incorporation : Replace hydrogen atoms at vulnerable positions with deuterium to slow CYP450-mediated degradation .
What experimental strategies validate the compound’s mechanism of action in enzyme inhibition assays?
Advanced Research Question
- Kinetic Studies : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) between the compound and target enzymes .
- X-ray Crystallography : Resolve co-crystal structures to identify binding site interactions (e.g., hydrogen bonds with the carboxamide group) .
How can researchers address low solubility in aqueous buffers during biological testing?
Basic Research Question
- Co-Solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance dispersibility and cellular uptake .
- pH Adjustment : Ionize the carboxamide group by preparing sodium salts at pH 7.4 .
What analytical techniques are critical for resolving isomeric impurities in the final product?
Advanced Research Question
- Chiral HPLC : Separate enantiomers using columns with cellulose-based stationary phases (e.g., Chiralpak IB) .
- 2D NMR (NOESY) : Detect spatial proximity between protons to confirm regiochemistry of substituents .
- Circular Dichroism (CD) : Differentiate diastereomers by analyzing Cotton effects in the UV-Vis spectrum .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
